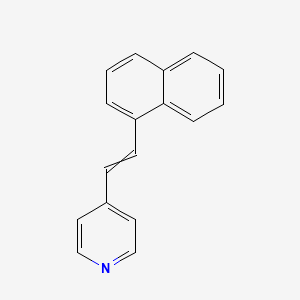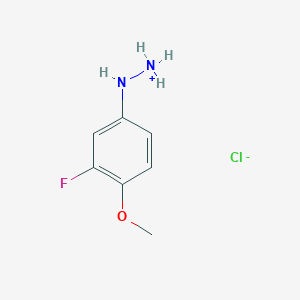![molecular formula C22H27BrN2O4 B7949424 Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester](/img/structure/B7949424.png)
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester is a complex organic compound featuring a bromophenyl group. It exists primarily as a derivative of carbamic acid, displaying unique properties, making it a subject of interest across various scientific research domains. This compound stands out due to its multifaceted interactions and versatile applications in different industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The subsequent step involves the introduction of the bromophenyl group via a nucleophilic aromatic substitution reaction. Finally, the esterification with phenylmethyl ester under suitable conditions completes the synthesis. Reaction conditions often require control of temperature and pH to ensure desired yield and purity.
Industrial Production Methods: Industrially, this compound can be synthesized through continuous flow chemistry techniques, allowing better control of reaction parameters and scalability. Reagent quality, solvent choice, and purification steps such as crystallization or chromatography are crucial to achieving high purity on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation at the bromophenyl group, leading to the formation of corresponding bromophenyl oxides.
Reduction: Reduction reactions may target the ester group, potentially leading to the corresponding alcohol derivatives.
Substitution: The bromine atom on the bromophenyl group is susceptible to nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents under mild heating.
Major Products Formed:
Oxidation: Bromophenyl oxides and related derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and pharmaceuticals. It serves as a starting material for creating libraries of compounds for drug discovery.
Biology: Explored for its potential biological activity, including as a precursor for enzyme inhibitors or receptor antagonists. Studies often focus on its interaction with cellular pathways and proteins.
Medicine: Investigated for its role in drug design and development, particularly for targeting specific enzymes or receptors implicated in diseases. Its unique structure may help in enhancing drug efficacy and specificity.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings, due to its chemical reactivity and functional groups.
Wirkmechanismus
The compound's mechanism of action involves:
Molecular Targets: Primarily targets enzymes or receptors with an affinity for bromophenyl groups. The steric and electronic properties of the molecule allow it to interact effectively with these biological macromolecules.
Pathways Involved: It can modulate biochemical pathways related to signal transduction, cellular metabolism, or gene expression. These interactions may lead to inhibition or activation of specific cellular processes.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, N-[(2S)-3-(4-chlorophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Carbamic acid, N-[(2S)-3-(4-fluorophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Unique Features:
The presence of the bromophenyl group provides distinctive reactivity compared to chloro or fluoro analogs. This can affect both the compound's chemical reactivity and its biological activity.
The tert-butoxycarbonyl protecting group stabilizes the molecule during synthesis and manipulations, offering advantages in synthetic versatility.
This compound, with its diverse applications and unique chemical properties, remains a valuable asset in scientific research and industrial applications. It represents the rich complexity of organic chemistry and its potential for future discoveries.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O4/c1-22(2,3)29-21(27)25-19(13-16-9-11-18(23)12-10-16)14-24-20(26)28-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)(H,25,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKRJMUZKTJOR-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B7949355.png)
![4-[2-(4-Methoxyphenyl)ethenyl]aniline](/img/structure/B7949361.png)









![4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid](/img/structure/B7949436.png)


